molecular formula C10H8BrF3O2 B13536610 3-(4-Bromo-3-(trifluoromethyl)phenyl)propanoic acid

3-(4-Bromo-3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B13536610
M. Wt: 297.07 g/mol
InChI Key: DREAAIWPFGTBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-Bromo-3-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-bromo-3-(trifluoromethyl)phenyl]propanoic acid typically involves the bromination and trifluoromethylation of a suitable phenylpropanoic acid precursor. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[4-Bromo-3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[4-Bromo-3-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-bromo-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzoic acid
  • 3-Bromo-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: 3-[4-Bromo-3-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties compared to its analogs. These properties include enhanced reactivity and stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

3-[4-bromo-3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8BrF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)

InChI Key

DREAAIWPFGTBSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.